Methyl 4,5-difluoro-2-nitrobenzoate
Overview
Description
Methyl 4,5-difluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, which is further esterified with a methyl group. It is a white to yellow solid with a melting point of 288.2°C at 760 mmHg and a boiling point of 128.1°C at 760 mmHg.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4,5-difluorobenzoic acid. This involves treating the acid with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
Esterification Reaction: The resulting 4,5-difluoro-2-nitrobenzoic acid can then be esterified with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving large-scale reactors. The nitration and esterification reactions are carried out under controlled conditions to ensure high yield and purity. The process also includes purification steps, such as recrystallization or distillation, to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4,5-difluoro-2-aminobenzoate.
Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Methyl 4,5-difluoro-2-nitrobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those targeting diseases where fluorinated compounds are beneficial.
Industry: The compound is utilized in the development of materials with specific properties, such as enhanced chemical resistance or unique electronic characteristics.
Safety and Hazards
Mechanism of Action
The mechanism by which methyl 4,5-difluoro-2-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3,4-difluoro-2-nitrobenzoate
Methyl 2-nitrobenzoate
Methyl 4-fluoro-2-nitrobenzoate
These compounds share structural similarities but differ in the position and number of fluorine atoms, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
methyl 4,5-difluoro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZADUIXGMAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620247 | |
Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015433-96-1 | |
Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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